molecular formula C10H13NO3 B13618669 2-(5-Amino-2-methylphenoxy)propanoic acid

2-(5-Amino-2-methylphenoxy)propanoic acid

Cat. No.: B13618669
M. Wt: 195.21 g/mol
InChI Key: SMBUQVLIBRMIGW-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methylphenoxy)propanoic acid is a substituted phenoxypropanoic acid derivative characterized by a 5-amino-2-methylphenoxy group attached to the α-carbon of propanoic acid. The amino and methyl substituents on the aromatic ring may influence its solubility, reactivity, and biological activity compared to other derivatives.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-(5-amino-2-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-6-3-4-8(11)5-9(6)14-7(2)10(12)13/h3-5,7H,11H2,1-2H3,(H,12,13)

InChI Key

SMBUQVLIBRMIGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)OC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methylphenoxy)propanoic acid typically involves the reaction of 5-amino-2-methylphenol with a suitable propanoic acid derivative. One common method is the esterification of 5-amino-2-methylphenol with ethyl 2-bromopropanoate, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and hydrolysis processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted phenoxy compounds .

Scientific Research Applications

2-(5-Amino-2-methylphenoxy)propanoic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methylphenoxy)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural analogs of phenoxypropanoic acids, highlighting substituent effects:

Compound Name Substituents on Phenoxy Ring Molecular Formula Key Applications/Hazards Source
2-(5-Amino-2-methylphenoxy)propanoic acid 5-amino, 2-methyl C₁₀H₁₃NO₃ (inferred) Potential pharmaceutical intermediate N/A
2,4,5-TP (Silvex; Fenoprop) 2,4,5-trichloro C₉H₇Cl₃O₃ Banned herbicide (environmental toxicity)
2-(Benzyloxy)propanoic acid Benzyloxy C₁₀H₁₂O₃ Research chemical; ester precursor
2-(2-Chloro-4-formyl-6-methoxyphenoxy)propanoic acid 2-chloro, 4-formyl, 6-methoxy C₁₁H₁₁ClO₅ Synthetic intermediate (e.g., agrochemicals)
3-(5-Bromo-2-methoxyphenyl)propanoic acid 5-bromo, 2-methoxy C₁₀H₁₁BrO₃ Pharmaceutical research (e.g., kinase inhibitors)
Key Observations:
  • Amino vs. Halogen Substituents: The amino group in the target compound likely enhances water solubility and hydrogen-bonding capacity compared to halogenated analogs like 2,4,5-TP, which exhibit lipophilicity and environmental persistence .
  • Functional Group Diversity: Formyl and methoxy groups (e.g., in ) introduce electrophilic sites for further chemical modifications, whereas the amino group in the target compound could facilitate interactions with biological targets (e.g., enzymes or receptors).

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